molecular formula C17H11BrO3 B5185504 3-bromo-4-biphenylyl 2-furoate

3-bromo-4-biphenylyl 2-furoate

Cat. No. B5185504
M. Wt: 343.2 g/mol
InChI Key: KYYMOTJUSLVZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-biphenylyl 2-furoate is a chemical compound that belongs to the class of halogenated biphenyls. It is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been used in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-bromo-4-biphenylyl 2-furoate is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various cellular processes such as cell growth and differentiation. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-bromo-4-biphenylyl 2-furoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases. It has also been shown to inhibit the growth of cancer cells by inhibiting the activity of histone deacetylases. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

3-bromo-4-biphenylyl 2-furoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied and its properties are well understood. However, it also has several limitations. It is a toxic compound that requires special handling and disposal procedures. It is also expensive and may not be readily available in some labs.

Future Directions

There are several future directions for the study of 3-bromo-4-biphenylyl 2-furoate. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound in more detail. This may lead to the discovery of new targets for drug development. Finally, the development of new synthetic methods for the synthesis of this compound may lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 3-bromo-4-biphenylyl 2-furoate is a complex process that involves several steps. The first step involves the synthesis of 3-bromo-4-biphenylcarboxylic acid, which is then converted into 3-bromo-4-biphenylcarboxylic acid chloride. The acid chloride is then reacted with 2-furoic acid to produce 3-bromo-4-biphenylyl 2-furoate. The final product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-bromo-4-biphenylyl 2-furoate has been extensively used in scientific research due to its unique properties. It has been used as a tool compound to study various biological processes such as protein-protein interactions, enzyme inhibition, and receptor binding. This compound has been used in medicinal chemistry to develop new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(2-bromo-4-phenylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO3/c18-14-11-13(12-5-2-1-3-6-12)8-9-15(14)21-17(19)16-7-4-10-20-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYMOTJUSLVZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobiphenyl-4-yl furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.